6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are valuable scaffolds in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by sodium hydroxide (NaOH), to yield imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents attached to the ring. The unique combination of bromine, nitro, and trifluoromethyl groups in ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrF3N3O4 |
---|---|
Molecular Weight |
382.09 g/mol |
IUPAC Name |
ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H7BrF3N3O4/c1-2-22-10(19)7-9(18(20)21)17-4-5(12)3-6(8(17)16-7)11(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
IDWDGBTVNHPUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.